N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide
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Overview
Description
“N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide” is a chemical compound that is part of the benzothiazole sulfonamides class . Benzothiazole sulfonamides are synthesized from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines .
Synthesis Analysis
The synthesis of benzothiazole sulfonamides involves a series of steps, including S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis
The molecular structure of benzothiazole sulfonamides is derived from simple commercially available building blocks, such as benzo[d]thiazole-2-thiol and primary and secondary amines . The labile N-H bond in N-monoalkylated BT-sulfonamides is a key feature of these compounds .Chemical Reactions Analysis
Benzothiazole sulfonamides undergo a series of chemical reactions during their synthesis. These include S oxidation/S-N coupling, S-N coupling/S-oxidation, or S-oxidation/S-F bond formation/SuFEx . The labile N-H bond in N-monoalkylated BT-sulfonamides allows for further chemical transformations, such as N-alkylation .properties
IUPAC Name |
4-(benzenesulfonyl)-N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]butanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c26-20-13-12-16(15-18(20)23-25-19-9-4-5-10-21(19)30-23)24-22(27)11-6-14-31(28,29)17-7-2-1-3-8-17/h1-5,7-10,12-13,15,26H,6,11,14H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSKHWSPYHGSEMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(phenylsulfonyl)butanamide |
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